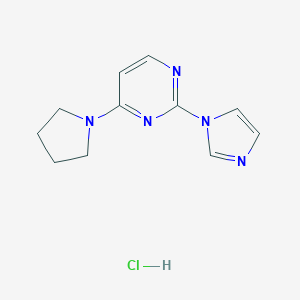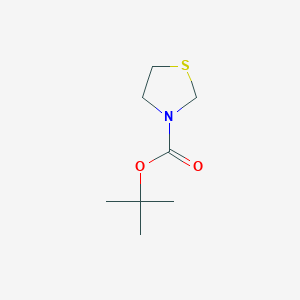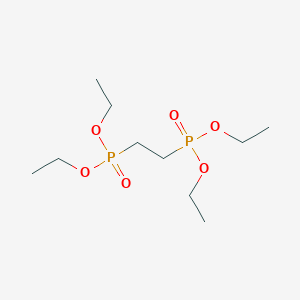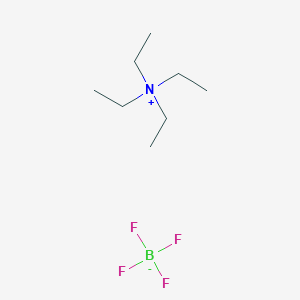
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It was first discovered in 2000 and has since been widely used in scientific research.
作用機序
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride selectively inhibits the activity of ROCK by binding to its ATP-binding site. This results in the suppression of downstream signaling pathways, including the myosin light chain phosphatase (MLCP) pathway, which regulates actomyosin contractility.
Biochemical and Physiological Effects:
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the promotion of neurite outgrowth, and the enhancement of stem cell survival and proliferation. It has also been implicated in the regulation of blood pressure, insulin secretion, and bone remodeling.
実験室実験の利点と制限
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for ROCK, its ability to penetrate cell membranes, and its relative ease of use. However, it does have some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, including the development of more potent and selective ROCK inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential therapeutic applications in various diseases and conditions.
In conclusion, Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride is a selective inhibitor of ROCK that has been widely used in scientific research to study various cellular processes and signaling pathways. Its biochemical and physiological effects, advantages, and limitations make it a valuable tool for lab experiments, and its potential therapeutic applications suggest that it may have important implications for human health in the future.
合成法
The synthesis of Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride involves several steps, including the reaction of 2-(1H-imidazol-1-yl)pyridine with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and treatment with hydrochloric acid to form the monohydrochloride salt.
科学的研究の応用
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been extensively used in scientific research to study the role of ROCK in various cellular processes, including cell adhesion, migration, and proliferation. It has also been used to investigate the effects of ROCK inhibition on the cytoskeleton, actin dynamics, and gene expression.
特性
CAS番号 |
138801-44-2 |
|---|---|
製品名 |
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride |
分子式 |
C11H14ClN5 |
分子量 |
251.71 g/mol |
IUPAC名 |
2-imidazol-1-yl-4-pyrrolidin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-2-7-15(6-1)10-3-4-13-11(14-10)16-8-5-12-9-16;/h3-5,8-9H,1-2,6-7H2;1H |
InChIキー |
UZYBXLHDCCIZOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
正規SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
その他のCAS番号 |
138801-44-2 |
同義語 |
2-imidazol-1-yl-4-pyrrolidin-1-yl-pyrimidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)












